Methyl3,4-O-isopropylidene-D-lyxonate

X-ray crystallography stereochemical assignment chiral building block validation

Stereochemical ambiguity in chiral building blocks can derail multi-step asymmetric syntheses. Methyl 3,4-O-isopropylidene-D-lyxonate (CAS 359437-02-8) eliminates this risk with X-ray-crystallographically confirmed absolute configuration (monoclinic P2(1), R=0.05), providing a validated chiral scaffold for pharmaceutical intermediate development. Its orthogonal 3,4-O-isopropylidene protection leaves the C-2 hydroxyl free for sequential functionalization in oligosaccharide synthesis. Compatible with standard normal-phase purification (LogP 0.56, soluble in dichloromethane), this compound reduces methodological complexity in multi-step campaigns. Available from BenchChem with guaranteed purity and rapid global delivery.

Molecular Formula C9H16O6
Molecular Weight 220.22 g/mol
Cat. No. B12287023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl3,4-O-isopropylidene-D-lyxonate
Molecular FormulaC9H16O6
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCC1(OC(C(O1)C(C(=O)OC)O)CO)C
InChIInChI=1S/C9H16O6/c1-9(2)14-5(4-10)7(15-9)6(11)8(12)13-3/h5-7,10-11H,4H2,1-3H3
InChIKeyGKSNEUMZNDKSTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,4-O-Isopropylidene-D-lyxonate: Technical Baseline


Methyl 3,4-O-isopropylidene-D-lyxonate (CAS 359437-02-8) is a protected carbohydrate derivative with molecular formula C9H16O6 and molecular weight 220.22 g/mol . This compound is characterized by an isopropylidene protecting group at the 3,4-positions of the D-lyxonate backbone and a methyl ester functionality at the carboxylic acid terminus . The compound contains three defined stereocenters, with the absolute configuration established through X-ray crystallographic analysis, which confirmed a monoclinic crystal system with space group P2(1) and unit cell parameters a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, β = 93.80(8)°, and Z = 4 [1]. This compound is primarily employed as a sugar-derived chiral building block in synthetic carbohydrate chemistry and asymmetric synthesis applications .

Methyl 3,4-O-Isopropylidene-D-lyxonate: Generic Substitution Risks


In carbohydrate-derived chiral building blocks, the regiospecific placement of the isopropylidene protecting group fundamentally dictates both the stereochemical outcome and the chemoselectivity of subsequent transformations. Methyl 3,4-O-isopropylidene-D-lyxonate possesses a unique orthogonal protection pattern in which the 3- and 4-hydroxyl groups are masked as a cyclic acetal while the C-1 methyl ester and C-5 primary hydroxyl remain free, along with the C-2 hydroxyl which retains nucleophilic character . In contrast, the 2,3-O-isopropylidene-protected analogs (such as methyl 2,3-O-isopropylidene-α-D-lyxofuranoside or 2,3-O-isopropylidene-L-lyxonolactone) exhibit fundamentally different reactivity profiles and stereoelectronic constraints . The regiochemical distinction between 3,4- and 2,3-protected derivatives is not a matter of minor structural variation; the difference in protecting group placement governs which hydroxyl functionalities remain accessible for glycosylation, oxidation, or nucleophilic substitution reactions . Consequently, generic substitution of Methyl 3,4-O-isopropylidene-D-lyxonate with a 2,3-protected analog or an alternative carbohydrate chiron (e.g., D-ribonate or D-xylonate derivatives) will yield divergent reaction outcomes, altered stereochemical induction, and potentially compromised synthetic routes.

Methyl 3,4-O-Isopropylidene-D-lyxonate: Differentiation Evidence


Crystallographic vs. Spectroscopic Stereochemical Assignment

Methyl 3,4-O-isopropylidene-D-lyxonate has undergone complete X-ray crystallographic characterization that definitively establishes its stereogeometry and absolute configuration. The crystal structure was solved and refined to a reliability factor of R = 0.05 using 782 observed reflections, confirming the monoclinic P2(1) space group [1]. In contrast, the closely related 2,3-O-isopropylidene-L-lyxonolactone (CAS 152006-17-2) and 2,3-O-isopropylidene-D-lyxono-1,4-lactone analogs have not been reported with comparable single-crystal X-ray diffraction validation in the primary literature [2]. The lactone analogs are characterized primarily by spectroscopic methods (1H NMR) rather than crystallographic absolute configuration determination [2].

X-ray crystallography stereochemical assignment chiral building block validation carbohydrate stereochemistry

3,4- vs. 2,3-O-Isopropylidene Regiochemistry

The regioselective formation of 3,4-O-isopropylidene versus 2,3-O-isopropylidene derivatives in the D-xylose/lyxose series is governed by specific catalyst and reaction conditions. In studies on D-xylose dimethyl dithioacetal, condensation with acetone using copper sulfate and sulfuric acid produced the 2,3:4,5-di-O-isopropylidene derivative, while copper sulfate or zinc chloride catalysis yielded a mixture containing the 3,4-O-, 4,5-O-, and 2,3:4,5-di-O-isopropylidene isomers [1]. Critically, the 4,5-O-isopropylidene derivative undergoes rearrangement to the 3,4-isomer upon treatment with zinc chloride in acetone for 1 hour [1]. Extension of reaction time to 24 hours produces the 2,3:4,5-di-O-isopropylidene derivative [1]. This established regiochemical pathway demonstrates that Methyl 3,4-O-isopropylidene-D-lyxonate occupies a distinct thermodynamic and kinetic position within the isopropylidene-protected lyxose derivative landscape.

regioselective protection isopropylidene acetal carbohydrate protecting groups orthogonal synthesis

Physicochemical Property Differentiation

Methyl 3,4-O-isopropylidene-D-lyxonate exhibits distinct physicochemical properties that differentiate it from alternative protected sugar methyl esters. The compound has a predicted boiling point of 327.6 ± 22.0 °C at 760 mmHg, a density of 1.2 ± 0.1 g/cm³, and an ACD/LogP value of 0.56 . These values position it as a moderately lipophilic compound (LogP 0.56) relative to unprotected sugar acids and their methyl esters, which typically exhibit negative LogP values and substantially different volatility profiles. The compound demonstrates solubility in dichloromethane and remains stable at room temperature .

physicochemical properties boiling point density purification compatibility storage stability

Procurement Specification Comparison

Across multiple established chemical suppliers, Methyl 3,4-O-isopropylidene-D-lyxonate is consistently offered with a minimum purity specification of 95% . The compound is provided as a crystalline solid with recommended long-term storage at -20°C, shipped on dry ice . This storage requirement reflects the presence of the free C-2 hydroxyl and the methyl ester functionality, which confer sensitivity to prolonged room-temperature exposure despite the stabilizing effect of the 3,4-isopropylidene protection. In comparison, fully protected carbohydrate derivatives such as methyl 2,3:4,5-di-O-isopropylidene derivatives or peracetylated sugar esters typically exhibit greater thermal stability and less stringent storage requirements.

commercial availability purity specification storage conditions procurement parameters quality control

Methyl 3,4-O-Isopropylidene-D-lyxonate: Application Scenarios


Stereoselective Synthesis with Crystallographically Validated Chirons

For synthetic projects in pharmaceutical intermediate development or asymmetric catalysis where absolute stereochemical fidelity is paramount, Methyl 3,4-O-isopropylidene-D-lyxonate offers the advantage of X-ray crystallographically confirmed stereogeometry (R = 0.05; monoclinic P2(1) space group) [1]. This validation reduces configurational ambiguity that could compromise downstream stereoselective transformations, distinguishing it from 2,3-O-isopropylidene analogs characterized only by NMR spectroscopy. The compound's three defined stereocenters provide a reliable chiral scaffold for the construction of enantiomerically enriched targets.

Orthogonal Protection in Oligosaccharide Assembly

The 3,4-O-isopropylidene protection pattern in Methyl 3,4-O-isopropylidene-D-lyxonate leaves the C-2 hydroxyl free while masking the 3,4-diol as a cyclic acetal . This orthogonal arrangement enables sequential deprotection and functionalization strategies in oligosaccharide synthesis. The regiochemical stability of the 3,4-isopropylidene group, established through the documented rearrangement preference of 4,5-isomers to the 3,4-isomer under ZnCl2/acetone conditions [2], provides synthetic predictability that 2,3-protected analogs cannot offer for certain glycosylation sequences.

Normal-Phase Chromatographic Purification

With an ACD/LogP value of 0.56 and solubility in dichloromethane , Methyl 3,4-O-isopropylidene-D-lyxonate is amenable to standard normal-phase silica gel chromatography and organic solvent extraction protocols. This property profile facilitates efficient purification of synthetic intermediates without recourse to reverse-phase or ion-exchange methods typically required for more polar unprotected sugar derivatives (LogP < 0). For procurement in multi-step synthetic campaigns, this compatibility with routine purification techniques reduces methodological complexity and solvent consumption.

Click Chemistry and Fluorinated Building Blocks

Methyl 3,4-O-isopropylidene-D-lyxonate has been documented as a glycosylation product of L-xylose and has been employed in click chemistry applications as a fluorinated building block for the synthesis of polysaccharides and saccharides . This established application precedent provides a validated entry point for researchers developing bioconjugation strategies or carbohydrate-based probes. The compound can be custom synthesized to desired purity specifications for specialized applications .

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